molecular formula C6H5F4N3O B1629105 4-Fluoro-6-(2,2,2-trifluoroethoxy)pyrimidin-2-amine CAS No. 339369-59-4

4-Fluoro-6-(2,2,2-trifluoroethoxy)pyrimidin-2-amine

Cat. No.: B1629105
CAS No.: 339369-59-4
M. Wt: 211.12 g/mol
InChI Key: MPNAWRJSBDBAJQ-UHFFFAOYSA-N
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Description

4-Fluoro-6-(2,2,2-trifluoroethoxy)pyrimidin-2-amine is a fluorinated pyrimidine derivative. This compound is notable for its unique structure, which includes both fluorine and trifluoroethoxy groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method includes the diazotization of substituted 2-aminopyridines followed by nucleophilic substitution reactions . The reaction conditions often involve the use of sodium nitrite (NaNO2) in hydrofluoric acid (HF) to achieve the desired substitution .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the incorporation of automated systems can improve the efficiency and scalability of the production process .

Mechanism of Action

The mechanism of action of 4-Fluoro-6-(2,2,2-trifluoroethoxy)pyrimidin-2-amine involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. For example, it can inhibit inflammatory mediators like prostaglandin E2 and tumor necrosis factor-α . In agrochemical applications, it disrupts the normal physiological processes of pests, leading to their elimination .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Fluoro-6-(2,2,2-trifluoroethoxy)pyrimidin-2-amine is unique due to its specific combination of fluorine and trifluoroethoxy groups, which confer distinct chemical properties and bioactivity. This makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

4-fluoro-6-(2,2,2-trifluoroethoxy)pyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5F4N3O/c7-3-1-4(13-5(11)12-3)14-2-6(8,9)10/h1H,2H2,(H2,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPNAWRJSBDBAJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(N=C1F)N)OCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5F4N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30628610
Record name 4-Fluoro-6-(2,2,2-trifluoroethoxy)pyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30628610
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

339369-59-4
Record name 4-Fluoro-6-(2,2,2-trifluoroethoxy)pyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30628610
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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